molecular formula C9H16 B090143 6,6-Dimethylbicyclo[3.1.1]heptane CAS No. 127-92-4

6,6-Dimethylbicyclo[3.1.1]heptane

Cat. No.: B090143
CAS No.: 127-92-4
M. Wt: 124.22 g/mol
InChI Key: UCZTUROBDISEKY-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C9H16 and its molecular weight is 124.22 g/mol. The purity is usually 95%.
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Properties

CAS No.

127-92-4

Molecular Formula

C9H16

Molecular Weight

124.22 g/mol

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptane

InChI

InChI=1S/C9H16/c1-9(2)7-4-3-5-8(9)6-7/h7-8H,3-6H2,1-2H3

InChI Key

UCZTUROBDISEKY-UHFFFAOYSA-N

SMILES

CC1(C2CCCC1C2)C

Canonical SMILES

CC1(C2CCCC1C2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 13 g of (1S,2S,3S,5R)-3-hydroxy-6,6-dimethyl-2-[2-(tetrahydropyran-2-yloxy)-ethyl]bicyclo[3.1.1]heptane 14 [Jap. Unexamined Pat. Pub. No. 13551/1983] in 130 ml of dichloromethane is added 9.9 ml of triethylamine in a stream of nitrogen and then 6.16 g of methanesulfonyl chloride is dropwise added at -20° C., and the resulting mixture is stirred at the same temperature for 15 minutes. The reaction mixture is diluted with ether, washed with water, a saturated aqueous solution of ammonium chloride and a saturated sodium chloride aqueous solution successively, dried over sodium sulfate, and evaporated under reduced pressure to give 16 g of the titled compound 14a, of which the physical constant is as follows.
Name
(1S,2S,3S,5R)-3-hydroxy-6,6-dimethyl-2-[2-(tetrahydropyran-2-yloxy)-ethyl]bicyclo[3.1.1]heptane
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 13 g of (1S,2S,3S,5R)-3-hydroxy-6,6-dimethyl-2-[2-(tetrahydrofuran-2-yloxy)-ethyl]bicyclo[3.1.1]heptane 14 [Jap. Unexamined Pat. Pub. No. 13551/1983] in 130 ml of dichloromethane is added 9.9 ml of triethylamine in a stream of nitrogen and then 6.16 g of methanesulfonyl chloride is dropwise added at -20° C., and the resulting mixture is stirred at the same temperature for 15 minutes. The reaction mixture is diluted with ether, washed with water, a saturated aqueous solution of ammonium chloride and a saturated sodium chloride aqueous solution successively, dried over sodium sulfate, and evaporated under reduced pressure to give 16 g of the titled compound 14a, of which the physical constant is as follows.
Name
(1S,2S,3S,5R)-3-hydroxy-6,6-dimethyl-2-[2-(tetrahydrofuran-2-yloxy)-ethyl]bicyclo[3.1.1]heptane
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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